Lipophilicity Advantage Over O-Allylhydroxylamine: Computed logP Comparison for Membrane Penetration Potential
Among small-molecule O-alkenyl hydroxylamines, the branched prenyl-like chain of O-(3-methyl-but-2-enyl)-hydroxylamine confers significantly higher computed lipophilicity than the unbranched allyl analog. The target compound exhibits a computed logP of 1.54 , compared to a computed logP of 0.37 for O-allylhydroxylamine . In medicinal chemistry, higher logP within the drug-like range (below 5) is generally correlated with improved passive membrane permeability and cellular uptake, which is particularly relevant for intracellular targets such as IDO1 and HDACs [1].
| Evidence Dimension | Computed octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Computed logP = 1.54 (C₅H₁₁NO, MW 101.15, PSA 35.25 Ų) |
| Comparator Or Baseline | O-Allylhydroxylamine: computed logP = 0.37 (C₃H₇NO·HCl salt form, MW 109.55) |
| Quantified Difference | ΔlogP ≈ +1.17 (approximately 15-fold higher predicted partition coefficient) |
| Conditions | Computed logP values from Chemsrc (target compound) and MolAid (comparator); different calculation methods may apply; values serve as relative ranking rather than absolute comparison |
Why This Matters
For intracellular enzyme targets, a logP shift from ~0.4 to ~1.5 translates to meaningfully increased passive membrane permeability in cell-based assays, potentially reducing the effective concentration required for target engagement compared to less lipophilic O-alkenyl hydroxylamine analogs.
- [1] Lehmanns Media. (2008). Molecular Drug Properties: Lipophilicity and logP in Drug Design (eBook overview). View Source
